2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidinone moieties through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental compliance. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrido[1,2-a]pyrimidin-4-one derivatives or molecules with similar functional groups, such as:
- 2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and the resulting chemical properties. This might confer unique biological activity or reactivity compared to similar compounds.
Conclusion
This compound is a complex and potentially valuable compound with diverse applications in scientific research and industry
Properties
Molecular Formula |
C25H24ClN5O2S2 |
---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24ClN5O2S2/c1-16(2)31-24(33)20(35-25(31)34)15-19-22(27-21-8-3-4-9-30(21)23(19)32)29-12-10-28(11-13-29)18-7-5-6-17(26)14-18/h3-9,14-16H,10-13H2,1-2H3/b20-15- |
InChI Key |
OUQTZPAAPSHADU-HKWRFOASSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S |
Origin of Product |
United States |
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